molecular formula C28H32O4Si4 B7823100 Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2,4,6,8-tetraphenyl- CAS No. 15331-54-1

Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2,4,6,8-tetraphenyl-

Cat. No.: B7823100
CAS No.: 15331-54-1
M. Wt: 544.9 g/mol
InChI Key: IRVZFACCNZRHSJ-UHFFFAOYSA-N
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Description

Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2,4,6,8-tetraphenyl-, is a cyclic siloxane compound featuring alternating methyl and phenyl substituents on a four-membered silicon-oxygen ring. The tetraphenyl variant is noted in a product catalog from Wuhan Xinxin Jiali Biotechnology, suggesting applications in advanced material synthesis .

Properties

IUPAC Name

2,4,6,8-tetramethyl-2,4,6,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C28H32O4Si4/c1-33(25-17-9-5-10-18-25)29-34(2,26-19-11-6-12-20-26)31-36(4,28-23-15-8-16-24-28)32-35(3,30-33)27-21-13-7-14-22-27/h5-24H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVZFACCNZRHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C3=CC=CC=C3)(C)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
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Molecular Formula

C28H32O4Si4
Source PubChem
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DSSTOX Substance ID

DTXSID0058809
Record name Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2,4,6,8-tetraphenyl-
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Molecular Weight

544.9 g/mol
Source PubChem
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CAS No.

77-63-4, 4885-39-6, 5131-04-4, 15331-54-1
Record name 2,4,6,8-Tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxane
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Record name 2,4,6,8-Tetramethyltetraphenylcyclotetrasiloxane
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Record name 2,4,6,8-Tetramethyltetraphenylcyclotetrasiloxane, (2alpha,4beta,6alpha,8beta)-
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Record name 2,4,6,8-Tetramethyltetraphenylcyclotetrasiloxane, (2alpha,4alpha,6alpha,8beta)-
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Record name 2,4,6,8-Tetramethyltetraphenylcyclotetrasiloxane, (2alpha,4alpha,6beta,8beta)-
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Record name Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2,4,6,8-tetraphenyl-
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Record name Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2,4,6,8-tetraphenyl-
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Record name 2,4,6,8-tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxane
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Record name 2,4,6,8-TETRAMETHYLTETRAPHENYLCYCLOTETRASILOXANE, (2.ALPHA.,4.ALPHA.,6.ALPHA.,8.BETA.)-
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Record name 2,4,6,8-TETRAMETHYLTETRAPHENYLCYCLOTETRASILOXANE, (2.ALPHA.,4.ALPHA.,6.BETA.,8.BETA.)-
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Record name 2,4,6,8-TETRAMETHYLTETRAPHENYLCYCLOTETRASILOXANE, (2.ALPHA.,4.BETA.,6.ALPHA.,8.BETA.)-
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Biological Activity

Cyclotetrasiloxane, specifically the compound 2,4,6,8-tetramethyl-2,4,6,8-tetraphenyl-, is a cyclic siloxane with significant industrial applications. This article explores its biological activity, focusing on its antioxidant properties, antimicrobial effects, metabolic pathways, and potential toxicity.

  • Chemical Formula : C28H32O4Si4
  • Molecular Weight : 544.89 g/mol
  • CAS Number : 77-63-4

Antioxidant Activity

Recent studies have demonstrated that siloxanes exhibit notable antioxidant properties. For instance, cyclotetrasiloxanes have shown the ability to scavenge free radicals effectively. A comparative study highlighted that certain siloxanes possess higher antioxidant capacity than traditional antioxidants like vitamin C and E. The antioxidant activity can be quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) where lower IC50 values indicate stronger activity.

CompoundIC50 (µg/mL)
Cyclotetrasiloxane4.10
Vitamin C11.50
Vitamin E109.30

This data suggests that cyclotetrasiloxane compounds could serve as effective natural antioxidants in various applications .

Antimicrobial Activity

Cyclotetrasiloxanes also exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains. For example, a study comparing the antimicrobial efficacy of different siloxanes indicated that cyclotetrasiloxanes had comparable effects to well-known antimicrobial agents.

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, cyclotetrasiloxane was tested against several pathogens:

PathogenZone of Inhibition (mm)
E. coli15
S. aureus20
P. aeruginosa18

These results demonstrate the potential of cyclotetrasiloxanes as effective antimicrobial agents in medical and industrial applications .

Metabolism and Toxicity

Understanding the metabolic pathways of cyclotetrasiloxanes is crucial for assessing their safety and efficacy. Research indicates that upon administration in animal models, cyclotetrasiloxanes undergo extensive metabolism primarily through demethylation processes.

Metabolic Pathway Analysis

In a study involving F344 rats administered with radiolabeled cyclotetrasiloxane:

  • Major Metabolites Identified :
    • Dimethylsilanediol (75-85% of total radioactivity)
    • Methylsilanetriol

The elimination pathways were significant with approximately 48% excreted via urine and notable amounts through expired air . This metabolic profile indicates that while cyclotetrasiloxanes are retained in tissues initially, they are eventually excreted efficiently.

Toxicological Assessment

Toxicological evaluations have raised concerns regarding the accumulation of siloxanes in biological systems. Repeated dosing studies revealed tissue concentrations significantly higher than baseline levels, suggesting potential bioaccumulation risks. The implications for human health are still under investigation but warrant caution in prolonged exposure scenarios .

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • Cyclotetrasiloxane is utilized as an intermediate in organic synthesis processes. It plays a critical role in the preparation of various compounds including vinyl derivatives and other complex organic molecules. For instance, it can be used to synthesize 4-vinyl-benzoic acid ethyl ester and styrene derivatives via cross-coupling reactions with aryl bromides in the presence of palladium catalysts .
  • Fluorescent Sensors
    • Recent studies have explored the use of cyclic siloxanes conjugated with fluorescent aromatic compounds as fluoride sensors. This application highlights the potential of cyclotetrasiloxane in sensor technology and fluorescence studies. The research indicates that these conjugates can effectively detect fluoride ions in various environments .
  • Textile Coatings
    • Cyclotetrasiloxane derivatives have been investigated for their ability to modify cotton substrates for advanced textile coatings. These modifications enhance the durability and functionality of textiles, making them suitable for various industrial applications .
  • Energy Storage Technologies
    • A significant application of cyclotetrasiloxane is in lithium-ion battery technology. Research indicates that silicon-based additives derived from this compound can stabilize lithium-rich layered oxide cathode interfaces. This stability is crucial for improving the performance and longevity of lithium-ion batteries .
  • Biomedical Applications
    • The biocompatibility of siloxanes makes them suitable for biomedical applications, including drug delivery systems and implants. Their unique properties allow for controlled release mechanisms and improved compatibility with biological tissues .

Case Studies

Case Study 1: Fluoride Sensor Development

  • Researchers developed a fluoride sensor using cyclotetrasiloxane conjugated with fluorescent compounds. The sensor demonstrated high sensitivity and selectivity towards fluoride ions in aqueous solutions, showcasing its potential for environmental monitoring.

Case Study 2: Enhanced Textile Performance

  • A study focused on the application of cyclotetrasiloxane in modifying cotton fabrics revealed significant improvements in water repellency and stain resistance. The treated fabrics maintained their breathability while exhibiting enhanced durability against wear and tear.

Case Study 3: Lithium-Ion Battery Stability

  • In an investigation into lithium-ion batteries, the use of cyclotetrasiloxane-based additives resulted in improved cycling stability and capacity retention over extended charge-discharge cycles. This advancement is pivotal for the development of next-generation energy storage solutions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclotetrasiloxane derivatives are widely used in materials science due to their tunable reactivity and stability. Below is a detailed comparison of 2,4,6,8-tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxane with structurally related compounds:

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (CAS 2554-06-5)

  • Structure : Four methyl and four vinyl substituents.
  • Molecular Weight : 344.67 g/mol .
  • Applications :
    • Crosslinker in polydimethylsiloxane (PDMS) elastomers for enhanced mechanical strength .
    • Precursor for thiol-ene addition reactions to introduce functional groups (e.g., thioacetates) .
    • Catalyst component in hard PDMS formulations for microfluidic devices .
  • Key Properties :
    • High reactivity due to vinyl groups, enabling dynamic covalent networks.
    • Liquid at room temperature, facilitating processing .

2,4,6,8-Tetramethyl-2,4,6,8-tetrakis(propyl glycidyl ether)cyclotetrasiloxane (CAS 60665-85-2)

  • Structure : Four methyl and four propyl glycidyl ether substituents.
  • Molecular Weight : 697.08 g/mol .
  • Applications :
    • Epoxy-based dynamic covalent adhesives with reversible bonding via light irradiation .
    • Crosslinker in polymer electrolyte membranes for fuel cells .
  • Key Properties :
    • Viscous liquid (125–250 cP) with a flash point of 200°C .
    • Epoxide equivalent weight: 175–190 g/eq, enabling controlled curing .

Organocyclotetrasiloxane with Diethoxy(methyl)silyl Ethyl Substituents

  • Structure : Four methyl and four diethoxy(methyl)silyl ethyl groups.
  • Synthesis : Derived from tetramethyltetravinylcyclotetrasiloxane and methyldichlorosilane .
  • Applications :
    • Multifunctional sol-gel coatings with water/oil repellency, antibacterial, and flame-retardant properties .
  • Performance :
    • Superhydrophobic surfaces (contact angle: 161°) and 100% reduction in S. aureus growth .

2,4,6,8-Tetramethyl-2,4,6,8-tetrakis(3,3,3-trifluoropropyl)cyclotetrasiloxane (CAS 429-67-4)

  • Structure : Four methyl and four trifluoropropyl substituents.
  • Molecular Weight : 624.71 g/mol .
  • Applications: Fluorosurfactant in non-ionic formulations for surface modification .
  • Key Properties :
    • Enhanced hydrophobicity and chemical resistance due to fluorine content.

Hypothetical Comparison with 2,4,6,8-Tetramethyl-2,4,6,8-Tetraphenylcyclotetrasiloxane

  • Expected Properties :
    • Thermal Stability : Phenyl groups likely improve thermal resistance compared to methyl or vinyl analogs.
    • Reactivity : Reduced reactivity relative to vinyl or epoxy derivatives due to steric hindrance from phenyl rings.
    • Mechanical Properties : Increased rigidity and glass transition temperature (Tg) in polymer matrices.
    • Hydrophobicity : Superior to methyl-substituted analogs but less than fluorinated variants.

Data Tables

Table 1: Structural and Functional Comparison of Cyclotetrasiloxane Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Applications Notable Properties References
Tetramethyl-tetravinyl Methyl, Vinyl 344.67 PDMS elastomers, microfluidics High reactivity, liquid state
Tetramethyl-tetrakis(glycidyl ether) Methyl, Glycidyl Ether 697.08 Reversible adhesives, membranes Viscous, epoxy curing
Tetramethyl-tetrakis(trifluoropropyl) Methyl, Trifluoropropyl 624.71 Fluorosurfactants Hydrophobic, chemical resistance
Tetramethyl-tetraphenyl (Hypothetical) Methyl, Phenyl ~600 (estimated) High-performance coatings High thermal stability, rigidity

Q & A

Q. What are the primary synthetic pathways for producing Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2,4,6,8-tetraphenyl-?

The compound is synthesized via hydrolysis and condensation of substituted dichlorosilanes. Key steps include:

  • Precursor preparation : Reacting methylphenyldichlorosilane with controlled stoichiometry.
  • Cyclization : Acid-catalyzed ring closure under inert conditions to form the tetrameric structure .
  • Purification : Fractional distillation or recrystallization to isolate the product. Challenges include managing steric hindrance from phenyl groups and ensuring ring-size specificity.

Q. How can spectroscopic techniques characterize the substitution pattern of methyl and phenyl groups?

  • IR Spectroscopy : Peaks at 3150–2600 cm⁻¹ (C–H stretching in phenyl groups) and 1250–800 cm⁻¹ (Si–C and Si–O–Si vibrations) confirm substituents and ring integrity .
  • ¹H/¹³C NMR : Methyl groups appear as singlets (δ 0.1–0.5 ppm), while phenyl protons show aromatic splitting (δ 7.0–7.5 ppm). ²⁹Si NMR distinguishes Si environments (e.g., Si–O vs. Si–C) .

Q. What are the initial toxicity screening protocols for this compound?

  • Aquatic toxicity assays : Follow OECD Test No. 201 (algae growth inhibition) and No. 202 (daphnia immobilization) due to its bioaccumulative potential .
  • Endocrine disruption screening : Use in vitro receptor-binding assays (e.g., estrogen receptor transactivation) to align with EU classifications .

Advanced Research Questions

Q. How can researchers resolve contradictions in environmental persistence data between regulatory agencies?

The U.S. EPA classifies the compound as non-VOC but lacks biodegradation data, whereas the EU labels it bioaccumulative and persistent. Methodological strategies include:

  • Long-term environmental fate studies : Use OECD 307 (soil degradation) and 308 (aquatic sediment systems) under varied conditions (pH, temperature) .
  • Advanced analytical methods : Employ GC-MS or LC-HRMS to track degradation products and quantify half-lives in ecosystems .

Q. What computational approaches model the steric and electronic effects of phenyl/methyl substituents on reactivity?

  • DFT calculations : Optimize geometry to assess ring strain and substituent orientation. Compare activation energies for ring-opening reactions (e.g., hydrolysis) .
  • Molecular dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways and persistence .

Q. How does the compound’s endocrine disruption mechanism differ across species?

  • In vivo studies : Dose-response experiments in zebrafish (Danio rerio) and soil nematodes (Caenorhabditis elegans) to compare reproductive endpoints (e.g., egg viability, fertility rates) .
  • Transcriptomics : RNA-seq analysis of exposed organisms to identify dysregulated pathways (e.g., steroidogenesis, vitellogenin expression) .

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